Tolonidine
Overview
Description
Tolonidine is an experimental small molecule with the chemical formula C10H12ClN3 . It is an antihypertensive and an imidazoline receptor agonist .
Molecular Structure Analysis
This compound has a molecular weight of 209.68 . Its structure consists of an imidazoline ring attached to a 2-chloro-4-methylphenyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 314.0±52.0 °C at 760 mmHg, and a flash point of 143.7±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Antihypertensive Properties
Tolonidine, chemically related to clonidine, has been investigated for its antihypertensive effects. Studies have demonstrated its ability to lower blood pressure in both normotensive and hypertensive animals. It's noteworthy that this compound exhibits these properties at higher doses compared to clonidine. Initial research observed a short-lasting hypertension following intravenous administration, succeeded by a significant reduction in blood pressure and heart rate (Cosnier, Duchêne-Marullaz, Grimal, Rispat, & Streichenberger, 1975).
Cardiovascular Impact
Further research on this compound revealed its impact on cardiac contraction, circulatory parameters, and peripheral vascular resistances. In anesthetized dogs, this compound decreased ventricular contraction amplitude and aortic blood flow while increasing peripheral vascular resistances. The results suggest peripheral sympathomimetic properties but no significant sympatholytic or parasympatholytic effects (Cosnier, Labrid, Rispat, & Streichenberger, 1975).
Effects on Digestive Secretions and CNS
This compound also affects digestive tract secretions and the central nervous system (CNS). Intravenous administration leads to a hypotensive phase preceded by hypertension due to alpha-sympathomimetic properties. This is paired with a marked decrease in cardiac output and increase in peripheral vascular resistance. Studies also noted sedative effects in the CNS at doses with antihypertensive effects, proposing a reduction in the release of cerebral amines like serotonin and noradrenaline (Cosnier, Hache, Labrid, & Streichenberger, 1975).
Behavioral and Electro-Cortical Effects in Rats
Investigations into the behavioral and electro-cortical effects of this compound in rats indicated dose-dependent slow-wave sleep and a fall in body temperature. These effects were inhibited by antagonists at alpha 1- and alpha 2-adrenoceptors, suggesting the involvement of central alpha 2-adrenoceptors in controlling slow-wave sleep and body temperature (De Sarro, Ascioti, Fersini, Libri, Marmo, & Nisticó, 1986).
Diagnostic Applications
This compound also found use in diagnostic applications. Toluidine blue, a form of this compound, has been used as a screening method for recognizing squamous carcinoma and for detecting asymptomatic oral mucosal cancers. Its application in diagnostics reflects its ability to identify malignant changes in squamous mucosa (Mashberg, 1981).
Parathyroid Tissue Localization
Another intriguing application of this compound is in the localization of parathyroid tissue. Tolonium chloride, a derivative, selectively concentrates in parathyroid tissue, aiding in surgical procedures for hyperparathyroidism. It may also be adapted for parathyroid scintiscanning (Di Giulio & Lindenauer, 1970).
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBTZIFLQYYPTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NCCN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4201-23-4 (unspecified nitrate), 56360-30-6 (mono-hydrochloride), 57524-15-9 (mono-nitrate) | |
Record name | Tolonidine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80194815 | |
Record name | Tolonidine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4201-22-3 | |
Record name | Tolonidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4201-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolonidine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13429 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tolonidine [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80194815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOLONIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4O795Q03O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Tolonidine and how does it affect blood pressure?
A1: this compound is a centrally acting alpha-2 adrenergic receptor agonist. [, ] This means it primarily interacts with alpha-2 adrenergic receptors in the central nervous system, specifically in the brainstem. [] Activation of these receptors reduces sympathetic outflow, leading to decreased norepinephrine release from peripheral sympathetic nerves. This, in turn, causes vasodilation and a decrease in heart rate, ultimately lowering blood pressure. [, , ]
Q2: Beyond its cardiovascular effects, does this compound have other central nervous system activities?
A3: Yes, studies in rats have shown that this compound, like Clonidine, can induce slow-wave sleep and a dose-dependent decrease in body temperature. [] These effects are also mediated through its action on central alpha-2 adrenergic receptors. []
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